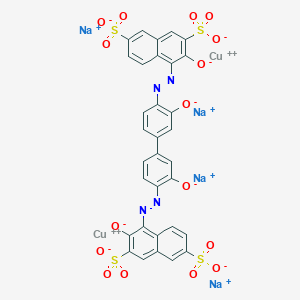

C.I. Direct Blue 80

Description

Properties

IUPAC Name |

dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22N4O16S4.2Cu.4Na/c37-25-11-15(1-7-23(25)33-35-29-21-5-3-19(53(41,42)43)9-17(21)13-27(31(29)39)55(47,48)49)16-2-8-24(26(38)12-16)34-36-30-22-6-4-20(54(44,45)46)10-18(22)14-28(32(30)40)56(50,51)52;;;;;;/h1-14,37-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;;;/q;2*+2;4*+1/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGXCLZZPPMCHU-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])N=NC5=C6C=CC(=CC6=CC(=C5[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H14Cu2N4Na4O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1057.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12222-00-3 | |

| Record name | EINECS 235-414-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprate(4-), [.mu.-[[4,4'-[[3,3'-di(hydroxy-.kappa.O)[1,1'-biphenyl]-4,4'-diyl]bis(2,1-diazenediyl-.kappa.N1)]bis[3-(hydroxy-.kappa.O)-2,7-naphthalenedisulfonato]](8-)]]di-, sodium (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium [μ-[[4,4'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxynaphthalene-2,7-disulphonato]](8-)]]dicuprate(4-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT BLUE 80 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UCJ11P9F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

C.I. Direct Blue 80 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 80 (Colour Index Number 24315; CAS Number 12222-00-3) is a disazo direct dye.[1] Direct dyes are water-soluble anionic compounds that can be applied directly to cellulosic fibers like cotton from an aqueous solution.[1] this compound is notable for its use in the textile and paper industries and is often supplied as a copper complex to improve its lightfastness and washfastness. From a biomedical perspective, its structure, based on 3,3'-dimethoxybenzidine, raises significant toxicological considerations due to the metabolic release of this carcinogenic precursor. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and key toxicological pathways of this compound.

Chemical Structure and Properties

The chemical structure of this compound is based on the diazotization of 3,3'-dimethoxybenzidine, which is then coupled with two molecules of 3-hydroxynaphthalene-2,7-disulfonic acid.[1] The dye is frequently complexed with copper, and sometimes chromium, to enhance its dyeing properties.[1] This complexation is a critical aspect of its chemical identity in commercial applications.

There are some discrepancies in the reported molecular formula and weight, largely depending on whether the compound is in its free acid/sodium salt form or as a metal complex. The most commonly cited formula for the tetrasodium salt is C34H22N4Na4O16S4.[1] When complexed with copper, a proposed molecular formula is C32H14Cu2N4Na4O16S4.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| C.I. Name | Direct Blue 80 |

| C.I. Number | 24315 |

| CAS Number | 12222-00-3 |

| Synonyms | Direct Fast Blue 2R, Direct Blue 2RL, Direct Fast Blue 2 RLL |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula (Sodium Salt) | C34H22N4Na4O16S4 | |

| Molecular Weight (Sodium Salt) | 962.78 g/mol | |

| Molecular Formula (Copper Complex) | C32H14Cu2N4Na4O16S4 | |

| Molecular Weight (Copper Complex) | 1057.78 g/mol | |

| Physical Appearance | Deep purple powder | |

| Solubility | Soluble in water | |

| Color in Aqueous Solution | Blue | |

| Color in Conc. Sulfuric Acid | Blue |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound involves a two-step process: diazotization followed by azo coupling, and subsequent metallization. The following is a representative protocol based on established methods for creating disazo dyes.

Part A: Diazotization of 3,3'-Dimethoxybenzidine

-

In a suitable reaction vessel, create a suspension of 3,3'-dimethoxybenzidine in dilute hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

A solution of sodium nitrite in water is then added dropwise to the cooled suspension. The temperature must be maintained below 5 °C to ensure the stability of the resulting bis-diazonium salt.

-

The reaction mixture is stirred for a period to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper.

Part B: Azo Coupling

-

In a separate vessel, dissolve 3-hydroxynaphthalene-2,7-disulfonic acid (R-salt) in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide) to form the sodium salt.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold bis-diazonium salt solution from Part A to the alkaline solution of the coupling component.

-

Maintain the alkaline pH and low temperature throughout the addition to facilitate the coupling reaction at the position ortho to the hydroxyl group of the naphthol derivative.

-

After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the coupling reaction, forming the disazo dye.

Part C: Metallization (Coppering)

-

The solution of the disazo dye is heated.

-

A solution of a copper salt, such as copper(II) sulfate, is added to the dye solution.

-

The pH of the mixture is adjusted, and the reaction is heated to facilitate the formation of the copper complex.

-

The metallized dye is then precipitated from the solution by the addition of sodium chloride ("salting out").

Part D: Purification

-

The precipitated dye is collected by filtration.

-

The crude dye can be purified by recrystallization from water or by washing with brine solutions to remove unreacted starting materials and byproducts.

-

Drying of the purified dye is typically carried out in an oven at a controlled temperature.

Analytical Characterization

The characterization of this compound can be performed using a variety of analytical techniques:

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and quantify the dye concentration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the dye molecule, such as azo linkages (-N=N-), hydroxyl groups (-OH), and sulfonate groups (-SO3H).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

-

Mass Spectrometry: To confirm the molecular weight of the dye and its fragments.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the dye and separate it from any impurities.

Toxicological Profile and Metabolic Pathway

The primary toxicological concern associated with this compound, and other benzidine-based dyes, is its metabolism to carcinogenic aromatic amines. The azo linkages of these dyes can be reductively cleaved by azoreductase enzymes present in the intestinal microbiota.

In the case of this compound, this metabolic activation leads to the release of 3,3'-dimethoxybenzidine. 3,3'-Dimethoxybenzidine is classified as a substance that is reasonably anticipated to be a human carcinogen. Animal studies have shown that oral exposure to 3,3'-dimethoxybenzidine can cause tumors in various organs. Furthermore, a representative 3,3'-dimethoxybenzidine-based dye, C.I. Direct Blue 15, has been shown to be carcinogenic in rats.

The metabolic pathway from this compound to its carcinogenic metabolite is a critical aspect for toxicological assessment and is of significant interest to drug development professionals who may encounter azo compounds.

Visualizations

Caption: General synthesis workflow for this compound.

Caption: Metabolic activation pathway of this compound.

References

C.I. Direct Blue 80 molecular formula and weight

An In-depth Technical Guide to C.I. Direct Blue 80

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of dyes is paramount for their application in various scientific domains. This compound, a diazo direct dye, is primarily utilized in the textile and paper industries; however, its potential applications in biological and research settings warrant a closer examination of its technical specifications.

Molecular and Chemical Properties

There are some discrepancies in the reported molecular formula and weight for this compound, which may be attributed to its nature as a metal complex, specifically with copper and chromium. The table below summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| C.I. Name | Direct Blue 80 | [1] |

| C.I. Number | 24315 | [1] |

| CAS Number | 12222-00-3 | [1] |

| Molecular Formula | C34H22N4Na4O16S4 | |

| C32H14Cu2N4Na4O16S4 | ||

| C32H14Cu2N4NaO16S4(-3) | ||

| Molecular Weight | 962.78 g/mol | |

| 1057.78 g/mol | ||

| 988.8 g/mol | ||

| Physical Appearance | Deep purple or blue powder | |

| Solubility | Soluble in water | |

| Water Solubility | 26.12 g/L at 20℃ |

Manufacturing Process

The synthesis of this compound involves a multi-step chemical process. The general workflow for its manufacturing is outlined below.

Caption: Manufacturing workflow for this compound.

The process begins with the double nitriding of 3,3'-Dimethoxybenzidine, which is then coupled with 3-Hydroxynaphthalene-2,7-disulfonic acid. The resulting compound is then treated to form copper and chrome complexes, yielding the final dye.

Potential Research Applications and Experimental Protocols

While this compound is predominantly an industrial dye for materials like cotton and viscose, direct dyes as a class have been explored for biological staining. For instance, the structurally similar C.I. Direct Black 80 has been investigated for staining amyloid deposits and collagen. Although specific protocols for the biological application of this compound are not well-established, a general workflow for tissue staining, adapted from protocols for similar direct dyes, can serve as a starting point for methodology development.

Hypothetical Experimental Workflow for Tissue Staining

The following diagram outlines a potential workflow for using a direct dye like this compound in histological applications. Note: This is a generalized protocol and would require optimization and validation for this compound.

Caption: General experimental workflow for tissue staining.

Detailed Methodological Steps (Adaptable Template)

-

Solution Preparation : Prepare a working solution of this compound (e.g., 0.1% w/v) in a suitable buffer. The optimal solvent and concentration would need to be determined empirically.

-

Tissue Preparation :

-

Deparaffinize tissue sections in xylene.

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

-

Staining :

-

Immerse slides in the this compound staining solution for a predetermined duration (e.g., 20-30 minutes). Incubation time will require optimization.

-

Briefly rinse in 80% ethanol to remove excess stain.

-

Wash in running tap water for several minutes.

-

-

Counterstaining :

-

If desired, counterstain with a nuclear stain such as hematoxylin to provide morphological context.

-

Wash again in running tap water until the tissue appears blue.

-

-

Dehydration and Mounting :

-

Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Safety and Handling

According to available material safety data sheets, this compound is considered stable under normal conditions. However, it may cause eye and skin irritation, and is irritating to mucous membranes and the upper respiratory tract. Ingestion may be harmful and can lead to gastrointestinal irritation.

Personal Protective Equipment (PPE) should include:

-

Appropriate protective eyeglasses or chemical safety goggles.

-

Protective gloves to prevent skin exposure.

-

Adequate ventilation or an approved respirator to minimize inhalation of dust.

Store in a cool, dry place in tightly sealed containers. Disposal of the dye and any contaminated materials should be in accordance with local, state, and federal regulations.

References

What is the CAS Registry Number for C.I. Direct Blue 80

For Researchers, Scientists, and Drug Development Professionals

CAS Registry Number: 12222-00-3

This technical guide provides a comprehensive overview of C.I. Direct Blue 80, a diazo dye with applications in various industrial processes. While primarily used in the textile and paper industries, this document explores its chemical and physical properties, safety and handling protocols, and potential, though not established, applications in a research setting. The information is intended to provide a foundational understanding for researchers and professionals who may encounter this compound.

Core Properties and Data

This compound is a water-soluble dye known for its deep purple to blue coloration.[1] Its chemical structure as a double azo, metal complex dye contributes to its affinity for cellulosic materials.[2] Key quantitative and qualitative data are summarized in the table below for easy reference.

| Property | Value | References |

| Identifier | ||

| C.I. Name | Direct Blue 80 | [2] |

| C.I. Number | 24315 | [2] |

| CAS Registry Number | 12222-00-3 | [2] |

| Synonyms | Direct Fast Blue 2R, Direct Blue 2RL, Direct Fast Blue 2RLL | |

| Chemical Properties | ||

| Molecular Formula | C₃₄H₂₂N₄Na₄O₁₆S₄ or C₃₂H₁₄Cu₂N₄Na₄O₁₆S₄ | |

| Molecular Weight | 962.78 g/mol or 1057.78 g/mol | |

| Chemical Class | Double Azo, Metal Complex | |

| Physical Properties | ||

| Appearance | Deep purple powder | |

| Solubility | Soluble in water | |

| Water Solubility | 26.12 g/L at 20°C | |

| Density | 1.729 g/cm³ at 20°C | |

| Safety and Toxicology | ||

| Primary Hazards | May cause eye, skin, and respiratory tract irritation. Harmful if swallowed. | |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | |

| Mutagenicity | Mutagenicity data has been reported. |

Safety and Handling

Proper handling of this compound is essential to minimize risks in a laboratory setting. The following precautions are recommended based on available safety data sheets.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and accumulation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate chemical safety goggles.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use an approved respirator.

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Flush skin with plenty of soap and water.

-

Ingestion: If the individual is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting.

-

Inhalation: Remove from exposure to fresh air immediately. In all cases of exposure, seek immediate medical attention.

-

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from strong oxidizing and reducing agents.

Experimental Protocols: Investigational Use in Biological Staining

While this compound is not an established biological stain, its properties as a direct dye suggest potential for such applications, similar to other direct dyes like Congo Red or Sirius Red which are used to stain amyloid and collagen, respectively. The following is a hypothetical protocol, adapted from established methods for other direct dyes. This protocol is for investigational purposes only and would require significant optimization and validation.

Objective: To investigate the potential of this compound for staining protein aggregates (e.g., collagen or amyloid) in paraffin-embedded tissue sections.

Principle: Direct dyes are anionic and have a high affinity for linear, ordered protein structures. Their elongated molecules are thought to align with the long axis of fibrils like collagen and amyloid, leading to selective staining.

Materials and Reagents:

-

This compound (CAS 12222-00-3)

-

Paraffin-embedded tissue sections (positive controls for collagen and/or amyloid are recommended)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled or deionized water

-

Staining Solution: 0.1% (w/v) this compound in a suitable buffer (e.g., saturated picric acid for collagen, or an alkaline solution for amyloid).

-

Nuclear counterstain (e.g., Mayer's hematoxylin)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Transfer slides through two changes of 95% ethanol for 3 minutes each.

-

Rinse in 70% ethanol for 2 minutes.

-

Rinse in running tap water.

-

-

Staining:

-

Immerse slides in the prepared 0.1% this compound staining solution for 30-60 minutes. (Note: Incubation time and temperature may require optimization).

-

-

Rinsing and Differentiation:

-

Briefly rinse the slides in the buffer used for the staining solution to remove excess dye.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining:

-

Immerse slides in Mayer's hematoxylin for 3-5 minutes to stain cell nuclei.

-

"Blue" the sections by washing in running tap water for 5-10 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).

-

Clear the sections in two changes of xylene for 3 minutes each.

-

Apply a coverslip using a resinous mounting medium.

-

Expected (Hypothetical) Results:

-

Target Structures (e.g., Collagen/Amyloid): Blue

-

Nuclei: Purple to dark blue

-

Background: Lighter blue or colorless

Visualizations

The following diagrams illustrate the chemical structure of this compound and a logical workflow for its potential use as an investigational biological stain.

Caption: Chemical Structure of this compound.

Caption: Investigational Workflow for Biological Staining.

References

Solubility of C.I. Direct Blue 80 in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of C.I. Direct Blue 80 (CAS No. 12222-00-3), a double azo, metal complex dye. The document compiles available quantitative data, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this procedure. It is crucial to distinguish this compound from C.I. Acid Blue 80 (CAS No. 4474-24-2), as they are distinct chemical compounds with different properties, and literature can sometimes be ambiguous.

Quantitative Solubility Data

The solubility of a dye is a critical parameter influencing its application, formulation, and environmental fate. This compound is characterized by its high affinity for aqueous media.

Table 1: Quantitative Solubility of this compound

| Solvent System | Temperature | Solubility |

| Water | 20°C | 26.12 g/L[1][2] |

| Organic Solvents | - | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a dye like this compound in a given solvent. This method is based on the principle of creating a saturated solution and subsequently measuring the concentration of the dissolved solute.

Objective: To determine the saturation solubility of this compound in a specified solvent at a constant temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Volumetric flasks

-

Thermostatic shaker or water bath

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Pipettes

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 g/L) in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, which should conform to the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a centrifuge tube or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 20°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated. Continuous agitation is required.

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the container from the shaker.

-

To separate the undissolved dye from the saturated solution, either centrifuge the sample at high speed or filter the solution using a chemically inert syringe filter (e.g., PTFE or nylon) that does not adsorb the dye. This step must be performed quickly to minimize temperature fluctuations.

-

-

Concentration Measurement:

-

Carefully take an aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a known volume of the solvent to bring its absorbance within the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted sample at λmax using the UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining dye solubility.

Caption: Workflow for the experimental determination of dye solubility.

References

Spectrophotometric Analysis and Absorption Spectra of C.I. Direct Blue 80: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrophotometric analysis of C.I. Direct Blue 80, a widely used anionic azo dye. The document details the fundamental principles, experimental protocols, and key spectral characteristics of this compound, offering valuable insights for its quantification and characterization in various applications.

Physicochemical Properties of this compound

This compound is a complex organic molecule with the following key properties:

| Property | Value | Reference |

| C.I. Name | Direct Blue 80 | [1] |

| C.I. Number | 24315 | [1] |

| CAS Number | 12222-00-3 | [1][2] |

| Molecular Formula | C₃₄H₂₂N₄Na₄O₁₆S₄ | [1] |

| Molecular Weight | 962.78 g/mol | |

| Appearance | Deep purple powder | |

| Solubility in Water | 26.12 g/L at 20°C |

Spectrophotometric Characteristics

Spectrophotometry is a cornerstone technique for the quantitative analysis of colored compounds like this compound. The method relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.

Absorption Spectrum and Maximum Absorbance (λmax)

The absorption spectrum of a compound reveals the wavelengths at which it absorbs light. For this compound and similar blue dyes, the maximum absorbance (λmax) is a critical parameter for quantitative analysis as it provides the highest sensitivity.

While a definitive, high-resolution spectrum for this compound in a specified solvent was not found in the public domain, data for closely related "Acid Blue 80" and other "Direct Blue" dyes provide a strong indication of the expected λmax. The absorption maximum for Acid Blue 80 is reported to be between 580-590 nm , with its exact value being pH-dependent. Another study on a similar dye, identified as Acid Blue 80, reported a λmax of 582 nm . Furthermore, a UV-visible absorption spectrum for a "Direct Blue" solution showed a λmax at 573 nm . For the purpose of this guide, a λmax in the range of 570-600 nm is a reasonable starting point for method development.

Experimental Protocols for Spectrophotometric Analysis

The following section outlines a comprehensive experimental workflow for the spectrophotometric analysis of this compound in an aqueous solution.

Materials and Equipment

-

This compound (analytical standard)

-

Deionized water (spectrophotometric grade)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Analytical balance

-

UV-Vis Spectrophotometer (capable of scanning in the visible range, e.g., 380-780 nm)

-

Quartz or high-quality glass cuvettes (1 cm path length)

Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for generating a reliable calibration curve.

-

Stock Solution (e.g., 100 mg/L):

-

Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of deionized water to dissolve the dye completely.

-

Once dissolved, dilute to the mark with deionized water, cap, and invert the flask several times to ensure homogeneity.

-

-

Working Standards:

-

Prepare a series of working standards by serial dilution of the stock solution. For example, to create standards of 1, 2, 5, 10, and 20 mg/L, pipette the appropriate volume of the stock solution into separate volumetric flasks and dilute to the mark with deionized water.

-

Determination of λmax

-

Prepare a mid-range concentration standard solution (e.g., 10 mg/L).

-

Fill a cuvette with deionized water to serve as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

-

Rinse and fill a cuvette with the standard solution.

-

Perform a wavelength scan over the visible range (e.g., 400-700 nm) to obtain the absorption spectrum.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Generation of a Calibration Curve

-

Set the spectrophotometer to the predetermined λmax.

-

Zero the instrument using the deionized water blank.

-

Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration.

-

Record the absorbance values for each concentration.

-

Plot a graph of absorbance (y-axis) versus concentration (x-axis).

-

Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantifying unknown samples. An R² value greater than 0.99 is generally considered to indicate a good linear fit.

Analysis of an Unknown Sample

-

Prepare the unknown sample in deionized water. If the sample is expected to have a high concentration of the dye, a preliminary dilution may be necessary to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the unknown sample at the λmax.

-

Using the equation from the calibration curve, calculate the concentration of this compound in the sample.

Visualizations

The following diagrams illustrate the key workflows and principles described in this guide.

Caption: Workflow for Spectrophotometric Analysis.

Caption: Beer-Lambert Law Relationship.

References

Historical development and applications of C.I. Direct Blue 80

An In-depth Technical Guide on the Historical Development and Applications of C.I. Direct Blue 80 for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound, identified by the Colour Index Number 24315 and CAS number 12222-00-3, is a metal-complex direct dye belonging to the disazo class of colorants. Primarily utilized in the textile, paper, and leather industries, its historical significance lies in its ability to dye cellulosic fibers directly without the need for a mordant. This guide provides a detailed overview of its historical context, chemical synthesis, and established applications. While its utility as an industrial colorant is well-documented, this guide also addresses the notable absence of its application in biomedical research, diagnostics, or drug development, a crucial consideration for the intended audience. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Historical Development

The development of this compound is situated within the broader history of synthetic dye chemistry, which began with the discovery of Mauveine by William Henry Perkin in 1856. The subsequent discovery of azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), revolutionized the textile industry by providing a wide array of vibrant and affordable colors. The first azo dyes were synthesized in the 1860s.[1]

A significant advancement in dye application was the invention of direct dyes in the late 19th century. These dyes, unlike their predecessors, could color cellulosic fibers such as cotton and linen directly from an aqueous solution, simplifying the dyeing process.[2]

Chemical Synthesis and Structure

This compound is a complex organometallic compound. Its synthesis is a multi-step process involving diazotization, azo coupling, and metallization.

Molecular Structure: Double azo, metal complex.[4] Molecular Formula: C₃₄H₂₂N₄Na₄O₁₆S₄[4] Molecular Weight: 962.78 g/mol

The manufacturing process can be summarized as follows:

-

Diazotization: 3,3'-Dimethoxybenzidine is treated with nitrous acid to form a bis-diazonium salt. This reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.

-

Azo Coupling: The bis-diazonium salt is then coupled with two equivalents of a coupling agent, 3-Hydroxynaphthalene-2,7-disulfonic acid. This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile.

-

Metallization: The resulting disazo dye is then treated with copper and chromium salts to form a metal complex. This final step enhances the lightfastness and wash-fastness properties of the dye.

Below is a diagram illustrating the synthesis workflow of this compound.

Caption: A diagram of the this compound synthesis process.

Physicochemical and Performance Data

The following tables summarize the key physicochemical and performance properties of this compound.

| Physicochemical Properties | Value | Reference |

| C.I. Number | 24315 | |

| CAS Number | 12222-00-3 | |

| Molecular Formula | C₃₄H₂₂N₄Na₄O₁₆S₄ | |

| Molecular Weight | 962.78 g/mol | |

| Appearance | Deep purple powder | |

| Solubility in Water | Soluble |

| Fastness Properties on Cotton | Rating (1-8 scale, where 8 is best) | Reference |

| Light Fastness | 6 | |

| Washing Fastness (Staining) | 2 | |

| Water Fastness (Staining) | 2 | |

| Acid Resistance | 1 | |

| Alkali Resistance | 4 |

Applications

The primary and well-established application of this compound is as a colorant for various substrates.

Textile Dyeing

This compound is extensively used for dyeing cellulosic fibers such as cotton, viscose, and their blends. Its direct affinity for these materials allows for a relatively simple dyeing process. A quick test for determining the degree of mercerization in cotton fabrics involves dyeing samples with this compound and observing any differences in color depth.

Paper and Leather Coloring

This dye is also employed in the coloring of paper and leather products.

Research and Development Applications

Despite a comprehensive search of scientific literature and patent databases, there is a notable lack of evidence for the application of this compound in biomedical research, diagnostics, or drug development. While some direct dyes have found use as biological stains, this does not appear to be the case for this compound. Its toxicological profile, stemming from its 3,3'-dimethoxybenzidine base, may be a contributing factor to its limited use in these fields.

Experimental Protocols

Representative Protocol for Dyeing Cotton Fabric with this compound

This protocol is a representative example based on general procedures for direct dyeing of cotton.

Materials:

-

This compound

-

Scoured and bleached cotton fabric

-

Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Distilled water

Procedure:

-

Prepare a dye bath with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).

-

Add a wetting agent to the dye bath and circulate for 5 minutes at room temperature.

-

Add the pre-dissolved this compound dye solution to the bath. The amount of dye is typically 1-3% on the weight of the fabric (owf) for a medium shade.

-

Raise the temperature of the dye bath to 40°C and add the required amount of electrolyte (e.g., 10-20 g/L NaCl).

-

Gradually increase the temperature to 90-95°C over 30-45 minutes.

-

Maintain this temperature for 60-90 minutes, ensuring continuous agitation of the fabric.

-

Allow the dye bath to cool to 70°C.

-

Rinse the fabric thoroughly with cold water until the water runs clear.

-

Perform a soaping treatment at 60-70°C for 15 minutes with a mild detergent to remove any unfixed dye.

-

Rinse again with warm and then cold water.

-

Dry the dyed fabric.

References

Unveiling the Chromophoric Core of C.I. Direct Blue 80: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromophoric structure of C.I. Direct Blue 80, a significant member of the direct dye class. This document collates available physicochemical data, outlines general experimental protocols for its synthesis and characterization, and visualizes its structure and synthetic pathway.

Core Chemical Identity and Properties

This compound is a polyazo dye, also known by its Colour Index number 24315. Its chemical structure is characterized by the presence of two azo groups (-N=N-), which are the primary components of its chromophore, the part of the molecule responsible for its color. The extended system of conjugated double bonds across the biphenyl and naphthalene rings, in conjunction with the azo linkages, allows for the absorption of light in the visible spectrum, resulting in its characteristic blue color. The dye is typically available as a sodium salt and is also found as a copper complex, which can enhance its lightfastness and other properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Direct Blue 80 | [1] |

| C.I. Number | 24315 | [1] |

| CAS Number | 12222-00-3 | [2] |

| Molecular Formula (Sodium Salt) | C₃₄H₂₂N₄Na₄O₁₆S₄ | [1] |

| Molecular Weight (Sodium Salt) | 962.78 g/mol | [1] |

| Molecular Formula (Copper Complex) | C₃₂H₁₄Cu₂N₄Na₄O₁₆S₄ | |

| Molecular Weight (Copper Complex) | 1057.78 g/mol | |

| Appearance | Deep purple powder | |

| Solubility | Soluble in water |

The Chromophore Structure

The chromophore of this compound is centered around a 3,3'-dimethoxybenzidine core, which is diazotized and coupled with two molecules of 3-Hydroxynaphthalene-2,7-disulfonic acid. The resulting structure is a large, planar molecule with an extensive network of conjugated π-electrons. This delocalization of electrons across the aromatic rings and azo bridges is fundamental to its ability to absorb light in the longer wavelength regions of the visible spectrum, producing the deep blue color. The presence of auxochromes, such as the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, modifies the color and enhances the water solubility of the dye.

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound follows a classical azo coupling reaction pathway. The process begins with the bis-diazotization of 3,3'-dimethoxybenzidine, followed by the coupling of the resulting tetraazonium salt with two equivalents of the sodium salt of 3-hydroxynaphthalene-2,7-disulfonic acid (R-salt). The final step involves the complexation with a copper salt to yield the metallized dye.

Caption: General synthesis workflow for this compound.

Experimental Protocols

General Synthesis Protocol

-

Diazotization: A cooled solution of 3,3'-dimethoxybenzidine in dilute hydrochloric acid is treated with a solution of sodium nitrite at a temperature maintained between 0-5 °C. The reaction mixture is stirred until the diazotization is complete, which can be monitored by testing for the absence of the starting amine.

-

Coupling: The cold diazonium salt solution is slowly added to a cooled alkaline solution of 3-hydroxynaphthalene-2,7-disulfonic acid (R-salt). The pH is maintained in the alkaline range to facilitate the coupling reaction. The mixture is stirred until the coupling is complete, indicated by the formation of a deeply colored precipitate.

-

Metallization: A solution of a copper salt, such as copper sulfate, is added to the dye suspension. The mixture is heated to facilitate the formation of the copper complex.

-

Isolation and Purification: The dye is isolated by filtration, washed with a salt solution to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Characterization Protocols

-

Objective: To determine the wavelength of maximum absorption (λmax) and to quantify the dye concentration.

-

Protocol:

-

Prepare a stock solution of the dye in deionized water.

-

Prepare a series of dilutions of known concentrations from the stock solution.

-

Record the UV-Vis spectrum of each dilution over a range of 200-800 nm using a spectrophotometer.

-

Identify the λmax from the spectrum of the most concentrated solution.

-

Construct a calibration curve by plotting absorbance at λmax versus concentration.

-

-

Objective: To identify the functional groups present in the dye molecule.

-

Protocol:

-

Mix a small amount of the dried dye sample with potassium bromide (KBr) powder.

-

Press the mixture into a thin pellet.

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for functional groups such as -OH, N=N, S=O (from sulfonic acid groups), and C-O-C (from methoxy groups).

-

-

Objective: To elucidate the detailed molecular structure of the dye.

-

Protocol:

-

Dissolve the dye sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Record ¹H NMR and ¹³C NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration of the signals to assign the protons and carbons to their respective positions in the molecular structure.

-

Spectroscopic Data (General for Polyazo Dyes)

Specific, high-resolution spectral data for this compound is not widely published. However, based on its structure and the general characteristics of similar polyazo dyes, the following table provides expected ranges and key features.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| UV-Vis | A strong absorption band in the visible region, typically between 550-650 nm, corresponding to the π → π* transitions of the extensive conjugated system. |

| FTIR | - Broad band around 3400 cm⁻¹ (O-H stretching) - Peaks around 1600-1450 cm⁻¹ (C=C stretching of aromatic rings) - Azo group (N=N) stretching, often weak, around 1400-1450 cm⁻¹ - Strong absorptions around 1200 cm⁻¹ and 1040 cm⁻¹ (S=O stretching of sulfonic acid groups) - C-O stretching of methoxy groups around 1250 cm⁻¹ and 1030 cm⁻¹ |

| ¹H NMR | A complex spectrum with multiple signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the biphenyl and naphthalene rings. Signals for the methoxy group protons would appear around 3.8-4.0 ppm. |

| ¹³C NMR | Multiple signals in the aromatic region (typically 110-160 ppm). Signals for the methoxy carbons would appear around 55-60 ppm. |

Conclusion

This compound possesses a complex polyazo chromophore structure derived from 3,3'-dimethoxybenzidine and 3-hydroxynaphthalene-2,7-disulfonic acid. Its deep blue color is a direct result of the extensive π-electron conjugation across its molecular framework. While detailed, publicly available experimental data is limited, the general protocols outlined in this guide provide a solid foundation for researchers to conduct their own comprehensive analyses of this important direct dye. Further investigation utilizing modern analytical techniques will be invaluable in fully elucidating its nuanced structural and electronic properties.

References

C.I. Direct Blue 80 as a substantive dye for cellulose

An In-depth Technical Guide to C.I. Direct Blue 80 as a Substantive Dye for Cellulose

Introduction

This compound, also identified by its Colour Index number 24315 and CAS number 12222-00-3, is a double azo, metal-complex direct dye.[1][2] As a member of the direct dye class, it is characterized by its high affinity, or substantivity, for cellulosic fibers such as cotton, viscose, and their blends.[1] This property allows it to be applied directly from an aqueous solution without the need for a mordant, a process driven by non-covalent intermolecular forces. The dye is primarily used for coloring cotton and viscose fabrics and can also be applied to leather. This guide provides a comprehensive technical overview of its chemical properties, dyeing mechanism, performance data, and detailed experimental protocols for its application on cellulose.

Chemical and Physical Properties

This compound is a complex organic molecule available commercially as a deep purple powder that is soluble in water. Its key properties are summarized below.

| Property | Value | References |

| C.I. Name | Direct Blue 80 | |

| C.I. Number | 24315 | |

| CAS Number | 12222-00-3 | |

| Chemical Class | Double Azo, Metal Complex | |

| Molecular Formula | C₃₄H₂₂N₄Na₄O₁₆S₄ | |

| Molecular Weight | 962.78 g/mol | |

| Appearance | Deep purple powder | |

| Water Solubility | Soluble |

Mechanism of Substantive Dyeing on Cellulose

The substantivity of Direct Blue 80 for cellulose is governed by the dye's molecular structure and its interaction with the cellulose polymer. Direct dyes are anionic and possess a linear, planar structure that facilitates close alignment with the linear cellulose chains. The dyeing process is a physical adsorption phenomenon driven by weak intermolecular forces and occurs in three main stages: adsorption, diffusion, and fixation.

-

Adsorption: In an aqueous dyebath, both the cellulose fiber and the anionic dye molecule carry a negative surface charge, leading to electrostatic repulsion. The addition of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is crucial to overcome this repulsion. The cations from the salt neutralize the negative charge on the fiber, allowing the dye anions to approach and adsorb onto the fiber surface.

-

Diffusion: Aided by elevated temperatures, the adsorbed dye molecules penetrate the amorphous regions of the cellulose fiber structure.

-

Fixation: Within the fiber, the dye molecules are held in place by a combination of hydrogen bonds and Van der Waals forces.

-

Hydrogen Bonding: The numerous hydroxyl (-OH) groups on the cellulose polymer form hydrogen bonds with the functional groups (such as azo, -N=N-) in the dye molecule.

-

Van der Waals Forces: The large, planar aromatic structure of the dye allows for a significant surface area of contact with the cellulose chains, maximizing the cumulative effect of these weak, short-range electrostatic attractions.

-

Quantitative Dyeing Performance

The performance of a dye is evaluated by its fastness to various agents and its adsorption behavior under different conditions.

Fastness Properties

Fastness properties indicate the resistance of the color to fading or bleeding. Direct dyes generally exhibit moderate to good light fastness but have poor to moderate washing fastness due to the weak nature of the dye-fiber interactions.

| Fastness Test | Grade (1-5 or 1-8 Scale) | References |

| Light Fastness | 6 (on a 1-8 scale) | |

| Washing Fastness | 2-3 (on a 1-5 scale) | |

| Rubbing Fastness (Dry) | 4 (on a 1-5 scale) | |

| Rubbing Fastness (Wet) | 2-3 (on a 1-5 scale) |

Note: Fastness grades are typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Adsorption Kinetics and Thermodynamics

-

Kinetics: The adsorption process often fits a pseudo-second-order (PSOM) kinetic model, indicating that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons. Studies on similar dyes show that equilibrium is reached rapidly, often within the first 25-30 minutes.

-

Isotherms: Adsorption isotherms describe the equilibrium relationship between the dye concentration in the solution and on the adsorbent. For direct dyes on cellulose, the data can often be fitted to models like the Langmuir or Temkin isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Temkin model considers the effect of indirect adsorbate-adsorbate interactions.

-

Thermodynamics: The adsorption of direct dyes onto cellulose is generally an exothermic process, meaning that an increase in temperature will shift the equilibrium towards desorption, potentially lowering the final dye exhaustion.

Experimental Protocols

This section provides a standard laboratory protocol for the exhaust dyeing of cotton fabric with this compound.

Materials and Reagents

-

This compound dye powder

-

Scoured and bleached 100% cotton fabric

-

Sodium chloride (NaCl) or anhydrous sodium sulfate (Glauber's salt)

-

Sodium carbonate (Soda Ash, Na₂CO₃) (optional, for pH adjustment)

-

Acetic acid (for neutralization, if needed)

-

Deionized or distilled water

-

Laboratory dyeing machine (e.g., beaker dyer)

-

Spectrophotometer (for measuring dye exhaustion)

Exhaust Dyeing Procedure

This protocol is for a 2% shade on 10 grams of cotton fabric at a 1:20 liquor ratio.

-

Preparation:

-

Weigh 10 g of dry cotton fabric.

-

Calculate the required amount of dye: (2 / 100) * 10 g = 0.2 g of this compound.

-

Calculate the total liquor volume: 10 g * 20 mL/g = 200 mL.

-

Calculate the required amount of salt (e.g., 20 g/L): 20 g/L * 0.2 L = 4.0 g of NaCl.

-

-

Dye Solution and Dyebath Preparation:

-

Make a paste of the 0.2 g of dye powder with a small amount of cold water. Add hot water (approx. 50 mL) and stir until the dye is completely dissolved.

-

Set the dyebath with the remaining volume of water (approx. 150 mL) in a beaker.

-

Add the dissolved dye solution to the dyebath.

-

-

Dyeing Process:

-

Introduce the pre-wetted cotton fabric into the dyebath at room temperature (approx. 30-40°C).

-

Start the dyeing machine and run for 10 minutes to ensure the fabric is evenly saturated.

-

Gradually raise the temperature to 90-95°C over 30 minutes.

-

Run the dyeing for 15-20 minutes at this temperature.

-

Slowly add the pre-dissolved 4.0 g of NaCl to the dyebath in two portions over 20 minutes. The addition of salt increases dye exhaustion.

-

Continue dyeing for another 45-60 minutes at 90-95°C to ensure good diffusion and fixation.

-

-

Rinsing and After-treatment:

-

Cool the dyebath to 60-70°C.

-

Remove the dyed fabric from the bath and rinse thoroughly with cold water until the rinse water is clear.

-

Optional: For improved wet fastness, an after-treatment with a cationic fixing agent can be applied according to the manufacturer's instructions.

-

Squeeze the excess water from the fabric and air-dry.

-

Conclusion

This compound is an effective substantive dye for cellulosic materials, valued for its ease of application and good light fastness. Its dyeing mechanism is a well-understood process of physical adsorption, primarily driven by hydrogen bonding and Van der Waals forces, which is highly dependent on process parameters like electrolyte concentration and temperature. While its inherent washing fastness is limited, this can be improved through after-treatments. The provided protocols and data serve as a robust technical foundation for researchers and scientists utilizing this dye for coloring cellulose-based substrates in various applications.

References

Methodological & Application

Application Notes and Protocols for C.I. Direct Blue 80 Staining of Cotton Fibers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a standardized protocol for the staining of cotton fibers using C.I. Direct Blue 80. This guide is intended for laboratory professionals requiring a reliable method for dyeing cellulosic materials for research and development purposes.

Introduction

This compound (C.I. 24315) is a direct dye belonging to the double azo, metal complex class, with the molecular formula C₃₄H₂₂N₄Na₄O₁₆S₄[1]. Direct dyes are so named for their ability to be applied directly to cellulosic substrates like cotton from an aqueous solution without the need for a mordant[2][3]. The affinity of Direct Blue 80 for cotton fibers is attributed to non-covalent interactions, primarily hydrogen bonding and van der Waals forces, between the large, planar dye molecules and the linear cellulose chains[2][4]. This staining is a valuable tool for various analytical and research applications, including the study of fiber structure, dye uptake, and the effects of various treatments on cotton materials.

The staining process is influenced by several physicochemical parameters, including temperature, electrolyte concentration, and pH, all of which must be carefully controlled to achieve consistent and reproducible results.

Mechanism of Staining

The interaction between this compound and cotton fibers is a multi-stage process:

-

Adsorption: Dye molecules migrate from the aqueous dyebath to the surface of the cotton fibers.

-

Diffusion: The adsorbed dye molecules then penetrate the amorphous regions of the cellulose polymer matrix.

-

Fixation: Within the fiber, the dye molecules align with the cellulose chains and are held in place by intermolecular forces, primarily hydrogen bonds and van der Waals forces.

The large, linear structure of the Direct Blue 80 molecule is fundamental to this mechanism, allowing for close alignment with the cellulose polymers.

Experimental Protocols

This section details the materials and step-by-step procedure for staining cotton fibers with this compound in a laboratory setting.

Materials:

-

This compound (C.I. 24315) powder

-

Cotton fibers (scoured and bleached, unless otherwise specified for the experiment)

-

Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (Glauber's salt)

-

Deionized water

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar or shaking water bath

-

Heating mantle or water bath

-

Thermometer

-

pH meter

-

Glass rods for stirring

Protocol: Standard Laboratory Staining of Cotton Fibers

-

Preparation of Cotton Sample:

-

Accurately weigh the dry cotton fiber sample (e.g., 1-5 grams).

-

Pre-wet the cotton fibers thoroughly in deionized water to ensure uniform dye uptake.

-

-

Preparation of the Dyebath:

-

Calculate the required amount of this compound based on the desired depth of shade, typically expressed as a percentage of the weight of fiber (% owf). For general laboratory purposes, a 1% owf is a common starting point.

-

Prepare a stock solution of the dye (e.g., 1% w/v) by dissolving the this compound powder in hot deionized water with gentle stirring.

-

In a separate beaker, prepare the dyebath with the required volume of deionized water to achieve a specific liquor ratio (the ratio of the weight of the dyebath to the weight of the dry fiber). A common laboratory liquor ratio is 20:1 to 50:1.

-

Add the calculated volume of the dye stock solution to the dyebath.

-

Add an electrolyte, such as sodium chloride or sodium sulfate, to the dyebath. The concentration of the electrolyte typically ranges from 5 to 20 g/L, depending on the desired shade intensity. The electrolyte helps to promote dye exhaustion onto the fiber.

-

-

Dyeing Procedure:

-

Immerse the pre-wetted cotton fibers into the prepared dyebath at room temperature (approximately 25°C).

-

Begin agitation (stirring or shaking) to ensure even distribution of the dye.

-

Gradually raise the temperature of the dyebath to 90-95°C over a period of 30-45 minutes.

-

Maintain the temperature at 90-95°C for 60 minutes, continuing agitation. This allows for dye penetration and fixation within the fibers.

-

-

Rinsing and Drying:

-

After the dyeing period, allow the dyebath to cool down to approximately 70°C.

-

Remove the cotton fibers from the dyebath.

-

Rinse the dyed fibers thoroughly with cold running water until the rinse water is clear. This removes any unfixed dye from the fiber surface.

-

Gently squeeze the excess water from the fibers.

-

Allow the stained cotton fibers to air dry or dry in an oven at a temperature not exceeding 100°C.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound staining protocol. These values can be optimized based on specific experimental requirements.

| Parameter | Recommended Range | Unit | Notes |

| Dye Concentration | 0.1 - 5.0 | % on weight of fiber (owf) | Varies based on desired color intensity. |

| Liquor Ratio | 20:1 - 50:1 | Ratio of the weight of the dyebath to the weight of the dry fiber. | |

| Electrolyte Concentration (NaCl or Na₂SO₄) | 5 - 20 | g/L | Aids in dye exhaustion. |

| Dyeing Temperature | 90 - 95 | °C | Optimal temperature for dye diffusion and fixation. |

| Dyeing Time at Max Temperature | 60 | minutes | Ensures sufficient time for dye penetration. |

| pH of Dyebath | 6 - 8 | Direct dyes are typically applied in a neutral to slightly alkaline dyebath. |

Diagrams

Experimental Workflow for this compound Staining of Cotton Fibers

A schematic overview of the staining protocol for cotton fibers with this compound.

Logical Relationship of Staining Parameters

Key parameters influencing the outcome of the this compound staining process.

References

Application of C.I. Direct Blue 80 in the Leather and Paper Industries: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of C.I. Direct Blue 80 in the leather and paper industries. The information is intended to guide researchers and professionals in the effective application of this dye.

This compound is a direct dye used for coloring various materials, including leather and paper.[1][2][3][4] It is a water-soluble anionic dye that can be applied directly to substrates without the need for a mordant.

Physicochemical Properties and Fastness of this compound

A summary of the key properties and fastness ratings of this compound is presented in the table below. These values are crucial for determining the suitability of the dye for specific applications and for predicting the performance of the dyed materials.

| Property | Value | Reference(s) |

| C.I. Name | Direct Blue 80 | |

| CAS Number | 12222-00-3 | |

| Molecular Formula | C₃₄H₂₂N₄Na₄O₁₆S₄ | |

| Appearance | Deep purple powder | |

| Solubility in Water | Soluble | |

| Light Fastness (ISO) | 6 | |

| Washing Fastness | 2-3 | |

| Rubbing Fastness (Dry) | 4 | |

| Rubbing Fastness (Wet) | 2-3 | |

| Acid Resistance | 4 | |

| Alkali Resistance | 1 |

Application in the Leather Industry

Direct dyes like this compound are used to color leather, offering good leveling properties. The dyeing process for chrome-tanned leather typically involves several stages, including wetting back, dyeing, fixation, and fatliquoring.

Experimental Protocol: Drum Dyeing of Chrome-Tanned Leather

This protocol describes a general procedure for dyeing chrome-tanned leather with this compound using a drum dyeing method. The percentages of chemicals are based on the shaved weight of the leather.

Materials and Reagents:

-

Chrome-tanned leather (crust)

-

This compound

-

Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

-

Formic acid (HCOOH)

-

Fatliquoring agent

-

Water

-

Dyeing drum

-

pH meter

Procedure:

-

Wetting Back:

-

Wash the leather in a drum with 200% water at 35°C for 20-30 minutes to ensure it is clean and uniformly wet.

-

Drain the water.

-

-

Dyeing:

-

Fill the drum with water at 50-60°C. The liquor ratio (ratio of the weight of water to the weight of leather) should be between 10:1 and 20:1.

-

Add 5-20% sodium chloride or sodium sulfate to the drum to aid dye exhaustion.

-

Dissolve 1-8% of this compound in hot water and add it to the drum. The exact percentage will depend on the desired shade intensity.

-

Run the drum for 45-60 minutes to allow for dye penetration.

-

-

Fixation:

-

Slowly add 1-3% formic acid, diluted with water, to the drum in several portions over 30-45 minutes to gradually lower the pH to 3.5-4.5. This step is crucial for fixing the anionic direct dye to the cationic collagen fibers of the leather.

-

Continue running the drum for an additional 30-60 minutes to ensure complete fixation.

-

-

Rinsing and Fatliquoring:

-

Drain the dye bath and rinse the leather thoroughly with water until the water runs clear.

-

Fatliquor the leather according to standard procedures to impart softness and flexibility.

-

-

Drying and Finishing:

-

Dry and finish the leather as required.

-

Experimental Workflow: Leather Dyeing

Caption: Workflow for drum dyeing of chrome-tanned leather.

Application in the Paper Industry

This compound is used in the paper industry for coloring paper pulp. The most common method is beater dyeing, where the dye is added to the pulp slurry before sheet formation.

Experimental Protocol: Beater Dyeing of Paper Pulp

This protocol outlines a general procedure for dyeing paper pulp with this compound in a laboratory setting. The percentages of chemicals are based on the oven-dry weight of the pulp.

Materials and Reagents:

-

Bleached or unbleached paper pulp

-

This compound

-

Rosin size

-

Alum (Aluminum sulfate)

-

Retention aid (e.g., polyacrylamide)

-

Deionized water

-

Beater or pulp disintegrator

-

Sheet former

-

pH meter

Procedure:

-

Pulp Preparation:

-

Prepare a pulp slurry with a consistency of 2-3% (w/v) in a beater or pulp disintegrator.

-

-

Dyeing:

-

Prepare a stock solution of this compound (e.g., 1% w/v) by dissolving the dye powder in hot water.

-

Add the required amount of the dye stock solution to the pulp slurry to achieve the desired shade. A typical concentration ranges from 0.1% to 5.0% on the weight of the fiber.

-

Mix for 15-20 minutes to ensure uniform dye distribution.

-

-

Sizing and Fixation:

-

Add rosin size to the pulp slurry and mix for 5-10 minutes.

-

Add a retention aid according to the manufacturer's recommendation to improve dye and fines retention.

-

Adjust the pH of the slurry to 4.5-5.5 by adding a solution of alum. This step is crucial for the precipitation of the rosin size and fixation of the dye onto the cellulose fibers.

-

Continue to mix for another 10-15 minutes.

-

-

Sheet Formation and Drying:

-

Form paper sheets from the dyed pulp using a standard sheet former.

-

Press the formed sheets to remove excess water and then dry them under controlled conditions.

-

Experimental Workflow: Paper Dyeing

References

- 1. China Biggest Direct Blue 80 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 2. sdinternational.com [sdinternational.com]

- 3. guidechem.com [guidechem.com]

- 4. Direct blue 80 TDS|Direct blue 80 from Chinese supplier and producer - DIRECT BLUE DYES - Enoch dye [enochdye.com]

Application Notes and Protocols for C.I. Direct Blue 80 in Biological Staining

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of C.I. Direct Blue 80 staining solutions for biological tissue. While this compound is primarily an industrial dye, its properties as a direct dye suggest potential utility in histological applications, particularly for staining structures rich in linear molecules like collagen and amyloid fibrils. The following protocols are based on established methods for other direct dyes, such as Congo Red and Direct Black 80, and are intended as a foundational methodology for adaptation and optimization in a research setting.

Data Presentation: Staining Solution Parameters

The following table summarizes the key quantitative data for the preparation of this compound staining solutions.

| Parameter | Stock Solution | Working Solution |

| This compound Concentration | 0.5% (w/v) | ~0.5% (w/v) |

| Solvent | 80% Ethanol | 80% Ethanol |

| Additives | N/A | Saturated Sodium Chloride (NaCl) |

| pH Adjustment | N/A | Alkaline (few drops of 1% NaOH) |

| Preparation | Dissolve 0.5 g in 100 mL | Add NaCl to stock solution until saturation, then add NaOH just before use. |

| Storage | Store in a tightly sealed, light-resistant container at room temperature. | Prepare fresh before each use. |

Experimental Protocols

This section details the step-by-step methodology for preparing this compound staining solutions and applying them to paraffin-embedded tissue sections.

I. Materials

-

This compound (CAS No. 12222-00-3)

-

Ethanol (100%, 95%, 80%, 70%)

-

Sodium Chloride (NaCl)

-

Sodium Hydroxide (NaOH)

-

Distilled or Deionized Water

-

Hematoxylin solution (e.g., Mayer's or Harris')

-

Xylene or xylene substitute

-

Mounting medium

-

Paraffin-embedded tissue sections on slides

II. Solution Preparation

A. 1% Sodium Hydroxide (NaOH) Solution

-

Dissolve 1 g of NaOH in 100 mL of distilled water.

-

Mix until fully dissolved. Store in a properly labeled container.

B. Stock Staining Solution (0.5% this compound)

-

Weigh 0.5 g of this compound powder.

-

Dissolve the powder in 100 mL of 80% ethanol.

-

Stir the solution until the dye is completely dissolved. Gentle warming may aid dissolution.

-

Filter the solution to remove any undissolved particles.

-

Store in a tightly sealed and light-resistant container at room temperature.

C. Working Staining Solution This solution should be prepared fresh before each use.

-

Take a sufficient volume of the 0.5% this compound stock solution.

-

Add solid NaCl to the stock solution and mix until the solution is saturated (i.e., no more salt will dissolve).

-

Immediately before use, add a few drops of 1% NaOH to make the solution alkaline. Mix gently.

III. Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate sections through 95%, 80%, and 70% ethanol for 3 minutes each.

-

Rinse gently in running tap water.

-

-

Staining:

-

Immerse the rehydrated tissue sections in the freshly prepared alkaline this compound working solution.

-

Stain for 20-30 minutes at room temperature.

-

-

Rinsing:

-

Briefly rinse the slides in 80% ethanol to remove excess stain.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining:

-

Counterstain with a hematoxylin solution for 3-5 minutes to stain cell nuclei.

-

Wash in running tap water until the sections turn blue.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanols (95% and 100%), two changes of 3 minutes each.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a suitable resinous mounting medium.

-

IV. Expected Results (Hypothetical)

-

Amyloid Deposits/Collagen: Blue to dark blue

-

Nuclei: Blue to purple (from hematoxylin)

-

Cytoplasm: Light blue or unstained

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the staining solution preparation.

Caption: Experimental workflow for preparing and using this compound staining solution.

Caption: Logical relationship of components in the this compound staining solutions.

Application Notes and Protocols for C.I. Direct Blue 80 in Light Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 80 is a diazo direct dye with potential applications in light microscopy for staining various biological structures.[1][2] While detailed protocols for its use as a biological stain are not as established as those for other direct dyes, its chemical properties suggest its utility in visualizing components rich in linear protein structures, such as collagen and amyloid fibrils.[3] The staining mechanism of direct dyes like this compound relies on non-covalent interactions, including hydrogen bonding and van der Waals forces, with the tissue components.[4]

These application notes provide investigational protocols and starting points for the optimization of this compound concentration for staining paraffin-embedded tissue sections. The provided methodologies are adapted from established techniques for similar direct dyes, such as C.I. Direct Black 80 and C.I. Direct Red 80 (Sirius Red).[5] Researchers are encouraged to use these as a foundation for developing and validating their own specific staining procedures.

Quantitative Data Summary

Due to the investigational nature of this compound as a biological stain, established quantitative data is limited. The following tables provide a template for researchers to systematically optimize staining concentrations and document their results.

Table 1: Optimization of this compound Concentration for Collagen Staining

| Parameter | Concentration 1 | Concentration 2 | Concentration 3 | Control |

| This compound Conc. | 0.05% (w/v) | 0.1% (w/v) | 0.2% (w/v) | No Stain |

| Staining Intensity (Collagen) | (Record subjective score or quantitative measure) | (Record subjective score or quantitative measure) | (Record subjective score or quantitative measure) | (Record subjective score or quantitative measure) |

| Background Staining | (Record subjective score or quantitative measure) | (Record subjective score or quantitative measure) | (Record subjective score or quantitative measure) | (Record subjective score or quantitative measure) |

| Specificity for Collagen | (Describe observations) | (Describe observations) | (Describe observations) | (Describe observations) |

| Photostability | (Assess fading after light exposure) | (Assess fading after light exposure) | (Assess fading after light exposure) | (Assess fading after light exposure) |

Table 2: Optimization of this compound Concentration for Amyloid Staining

| Parameter | Concentration 1 | Concentration 2 | Concentration 3 | Control |

| This compound Conc. | 0.1% (w/v) | 0.3% (w/v) | 0.5% (w/v) | No Stain |

| Staining Intensity (Amyloid) | (Record subjective score or quantitative measure) | (Record subjective score or quantitative measure) | (Record subjective score or quantitative measure) | (Record subjective score or quantitative measure) |

| Birefringence (Polarized Light) | (Describe apple-green birefringence) | (Describe apple-green birefringence) | (Describe apple-green birefringence) | (Describe apple-green birefringence) |

| Background Staining | (Record subjective score or quantitative measure) | (Record subjective score or quantitative measure) | (Record subjective score or quantitative measure) | (Record subjective score or quantitative measure) |

| Specificity for Amyloid | (Describe observations) | (Describe observations) | (Describe observations) | (Describe observations) |

Experimental Protocols

Protocol 1: Investigational Staining of Collagen in Paraffin-Embedded Sections

This protocol is adapted from the Picro-Sirius Red method.

Materials:

-

This compound

-

Saturated aqueous solution of picric acid

-

Glacial acetic acid

-

Distilled water

-

Harris' or Mayer's hematoxylin

-

Ethanol (100%, 95%, 70%)

-

Xylene

-

Mounting medium

Solutions:

-

Staining Solution (0.1% this compound in Picric Acid): Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid.

-

Acidified Water: Add 0.5 ml of glacial acetic acid to 100 ml of distilled water.

Procedure:

-

Deparaffinize and rehydrate tissue sections through xylene and graded ethanol to distilled water.

-

Stain nuclei with hematoxylin for 5-10 minutes.

-

Wash in running tap water until the sections turn blue.

-

Stain in the 0.1% this compound solution for 60 minutes.

-

Rinse briefly in acidified water.

-

Dehydrate rapidly through graded ethanol.

-

Clear in xylene and mount with a suitable resinous medium.

Expected Results:

-

Collagen: Blue or dark blue

-

Nuclei: Blue/black

-

Cytoplasm: Yellow (from picric acid)